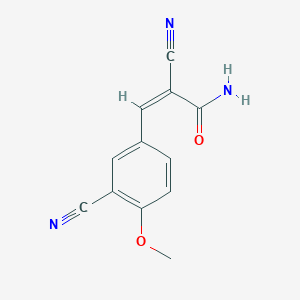

(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide, also known as CCMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CCMP belongs to the family of enamide compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Mechanofluorochromic Properties

The study of structurally simple 3-aryl-2-cyano acrylamide derivatives, which are closely related to "(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide," revealed their distinct optical properties due to different face-to-face stacking modes. These compounds exhibited varying emission peaks and quantum yields upon mechanical grinding, attributed to phase transformations and molecular interactions (Qing‐bao Song et al., 2015).

Crystal Packing and Hydrogen Bonding

Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlighted the role of nontraditional N⋯π and O⋯π interactions over direct hydrogen bonding in crystal packing. These findings suggest a nuanced understanding of molecular interactions in the solid state of similar cyano acrylamide derivatives (Zhenfeng Zhang et al., 2011).

Corrosion Inhibition

Acrylamide derivatives, akin to "(Z)-2-Cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide," have been evaluated for their potential as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting copper from corrosion in nitric acid solutions was demonstrated, offering insights into their application in corrosion protection technologies (Ahmed Abu-Rayyan et al., 2022).

Synthesis and Characterization

The synthesis and characterization of related acrylamide derivatives have been extensively studied, providing foundational knowledge for the development of new materials with potential applications in various fields, including electrochromic devices and polymer science. These studies highlight the versatility and significance of acrylamide derivatives in scientific research (A. Harisha et al., 2015; S. Kotteswaran et al., 2016).

properties

IUPAC Name |

(Z)-2-cyano-3-(3-cyano-4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-17-11-3-2-8(4-9(11)6-13)5-10(7-14)12(15)16/h2-5H,1H3,(H2,15,16)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIXAZHGYHAPIS-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)

![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)

![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)